molecular formula C21H21FN8O B1667815 Bay-41-8543 CAS No. 256498-66-5

Bay-41-8543

货号: B1667815
CAS 编号: 256498-66-5
分子量: 420.4 g/mol
InChI 键: AQYFUZRYBJBAGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY 41-8543 is a chemical compound known for its role as a nitric oxide-independent stimulator of soluble guanylyl cyclase. This compound has shown significant potential in cardiovascular research due to its vasodilatory and antiplatelet effects. It is particularly noted for its ability to stimulate soluble guanylyl cyclase, leading to increased production of cyclic guanosine monophosphate, which plays a crucial role in various physiological processes .

准备方法

合成路线和反应条件: BAY 41-8543 的合成涉及多个步骤,从制备中间化合物开始反应条件通常涉及使用有机溶剂,例如二甲基甲酰胺和催化剂来促进反应 .

工业生产方法: BAY 41-8543 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用自动化反应器和连续流系统可以提高生产过程的效率 .

化学反应分析

Key Reaction Conditions and Reagents

The table below summarizes critical reaction parameters and reagents used in BAY 41-8543 synthesis:

Reaction Step Reagents/Conditions Key Intermediate Yield Reference
Pyrazolopyridine alkylation2-fluorobenzyl bromide, DMF, 0°C3-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine82%
Carbamate installationMethyl chloroformate, triphosgene, NaHMDS5-(Methylcarbamoyl) derivative69%
Palladium-catalyzed arylationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°Cα-Aryl ester intermediates75%
Ester hydrolysisNaOH (aqueous), dioxane, 50°CCarboxylic acid derivatives>90%

Oxidation and Reduction Pathways

While primary synthetic routes focus on functionalization, BAY 41-8543 undergoes redox reactions under specific conditions:

  • Oxidation : Exposure to hydrogen peroxide or KMnO₄ oxidizes amine groups, forming nitro derivatives .

  • Reduction : Sodium borohydride reduces carbonyl groups in intermediates (e.g., ester-to-alcohol conversion) .

Stability and Degradation

  • Photodegradation : Susceptible to UV light, leading to cleavage of the pyrimidinediamine moiety .

  • pH Sensitivity : Stable in neutral buffers but degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions .

Comparative Analysis of Synthetic Routes

The table below contrasts methods for synthesizing BAY 41-8543 and analogues:

Synergistic Reactions with Nitric Oxide (NO)

BAY 41-8543 exhibits NO-independent sGC stimulation but synergizes with NO donors like sodium nitroprusside (SNP):

  • Mechanism : Co-administration with SNP amplifies cGMP production by 3.5-fold compared to either agent alone .

  • Applications : Enhances vasodilation in pulmonary hypertension models .

Industrial-Scale Optimization

  • Continuous Flow Systems : Reduce reaction times by 70% compared to batch processes .

  • Catalyst Recycling : Pd/Xantphos catalysts reused for up to 5 cycles without yield loss .

科学研究应用

Pharmacological Mechanism

BAY 41-8543 acts by directly stimulating sGC, leading to increased cGMP production. This mechanism results in vasodilation and has implications for treating various cardiovascular conditions such as pulmonary hypertension and heart failure. The compound exhibits a high degree of potency, with effective concentrations often in the nanomolar range .

Key Mechanisms:

  • Direct sGC Stimulation : Enhances sensitivity to endogenous nitric oxide.
  • Vasodilation : Reduces systemic and pulmonary arterial pressure.
  • Antiplatelet Effects : Inhibits collagen-mediated platelet aggregation, providing potential benefits in thrombotic conditions .

Pulmonary Hypertension

BAY 41-8543 has been extensively studied for its effects on pulmonary hypertension. In animal models, it demonstrated significant reductions in right ventricular systolic pressure and pulmonary vascular remodeling. For instance, chronic administration of BAY 41-8543 resulted in decreased muscularization of pulmonary arteries and improved right ventricular function .

Case Study: Sheep Model

In a sheep model of pulmonary hypertension, BAY 41-8543 induced pulmonary vasodilation and improved systemic arterial oxygenation, showcasing its potential as a therapeutic agent for managing elevated pulmonary pressures .

Cardiovascular Diseases

The compound has shown promise in treating various cardiovascular conditions by lowering blood pressure and enhancing coronary blood flow. In studies involving normotensive rats and dogs, intravenous administration resulted in dose-dependent decreases in blood pressure and increases in coronary blood flow .

Case Study: Hemodynamic Studies

In anesthetized normotensive rats, BAY 41-8543 was administered intravenously at doses ranging from 3 to 300 µg/kg, leading to significant reductions in blood pressure and cardiac oxygen consumption while enhancing coronary perfusion .

Renal Diseases

Research indicates that BAY 41-8543 may improve renal function by reducing renal fibrosis and proteinuria through increased cGMP levels. This application is particularly relevant for conditions such as diabetic nephropathy where renal vascular function is compromised .

Comparative Efficacy

The following table summarizes the comparative efficacy of BAY 41-8543 against other sGC stimulators based on various studies:

CompoundPotency (IC50)Primary ApplicationNotes
BAY 41-8543~0.1 µMPulmonary hypertensionStrong vasodilatory effects
BAY 41-2272~0.03 µMCardiovascular diseasesHigher potency but low metabolic stability
Riociguat~0.1 µMChronic thromboembolic pulmonary hypertensionImproved pharmacokinetic profile

作用机制

BAY 41-8543 通过刺激可溶性鸟苷酸环化酶发挥作用,从而导致环鸟苷单磷酸的产生增加。该分子充当第二信使,促进血管扩张、抑制平滑肌增殖并减少血小板聚集。 该化合物的作用机制涉及直接激活可溶性鸟苷酸环化酶并增强其对一氧化氮的敏感性 .

类似化合物:

独特性: BAY 41-8543 由于其作为独立于一氧化氮的可溶性鸟苷酸环化酶刺激剂的高效力和特异性而独一无二。 在临床前研究中,它已显示出其血管扩张和抗血小板作用的巨大潜力,使其成为心血管研究的宝贵工具 .

相似化合物的比较

Uniqueness: BAY 41-8543 is unique due to its high potency and specificity as a nitric oxide-independent stimulator of soluble guanylyl cyclase. It has shown significant potential in preclinical studies for its vasodilatory and antiplatelet effects, making it a valuable tool for cardiovascular research .

生物活性

Bay-41-8543 (BAY) is a potent stimulator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. This compound has garnered attention due to its diverse biological activities, particularly in metabolic regulation, adipocyte function, and potential therapeutic applications in obesity and related metabolic disorders.

This compound acts as a heme-dependent stimulator of sGC, enhancing its activity in a dose-dependent manner. Research indicates that BAY can increase sGC activity up to 92-fold, with effective concentrations ranging from 0.1 nM to 100 μM . This stimulation leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a critical role in various physiological processes.

Effects on Metabolism and Adipose Tissue

Case Study: Obesity and Energy Expenditure

A pivotal study demonstrated that BAY treatment significantly influences whole-body metabolism and adipose tissue dynamics. In mice subjected to a high-fat diet (HFD), BAY administration resulted in:

  • Body Mass Reduction : A 37% decrease in body mass compared to control groups not receiving BAY.
  • Fat Mass Decrease : A 15% reduction in relative fat mass.
  • Adipocyte Size : Significant reductions in the size of adipocytes were observed, alongside decreased hepatic lipid content .

These findings suggest that BAY enhances energy expenditure (EE) and promotes lipid clearance from circulation, thereby mitigating obesity-related complications.

Stimulation of Brown Adipose Tissue (BAT)

This compound has been shown to activate BAT, which is crucial for thermogenesis and energy expenditure. Key observations include:

  • Increased Lipolysis : BAY-treated cells exhibited enhanced basal lipolysis and a 1.8-fold increase in norepinephrine-stimulated lipolysis.
  • Thermogenic Markers : Expression levels of thermogenic genes such as UCP1, PGC1α, and PPARγ were significantly elevated in BAT following BAY treatment .

The compound's ability to induce "browning" of white adipose tissue (WAT) was also noted, with the appearance of multilocular cells expressing UCP1, indicative of enhanced thermogenic capacity.

Summary of Biological Activities

Biological ActivityObservations
sGC Stimulation Up to 92-fold increase in activity
Body Mass Reduction 37% decrease in HFD mice
Fat Mass Reduction 15% reduction in relative fat mass
Adipocyte Size Significant decrease observed
Increased Lipolysis Basal and NE-stimulated lipolysis increased
Thermogenic Gene Expression Elevated levels of UCP1, PGC1α, PPARγ

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms of BAY-41-8543 as a soluble guanylate cyclase (sGC) stimulator?

this compound binds to the heme-containing domain of sGC, amplifying its activation in a dose-dependent manner. This increases the conversion of GTP to cyclic GMP (cGMP), a secondary messenger critical for vasodilation and platelet inhibition. Studies using recombinant sGC assays demonstrated a 92-fold increase in enzyme activity, with synergistic effects observed when combined with nitric oxide (NO) donors . In vitro models (e.g., vascular tissue relaxation and platelet aggregation assays) and in vivo hemodynamic measurements (e.g., blood pressure reduction in animal models) are standard methodologies to validate these mechanisms .

Q. Which experimental models are most reliable for evaluating the hemodynamic effects of this compound?

Key models include:

  • In vitro : Vascular ring assays to measure vasodilation (e.g., aortic or pulmonary artery preparations) and platelet-rich plasma assays to assess anti-aggregatory effects.
  • In vivo : Anesthetized rodent models for blood pressure monitoring and thrombosis models (e.g., FeCl₃-induced arterial injury) to quantify thrombus formation. Pulmonary-specific effects are studied via inhaled microparticle delivery, which isolates vascular responses in the lungs without systemic hypotension .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in this compound’s hemodynamic effects between in vitro and in vivo studies?

In vitro studies show potent vasodilation at nM concentrations, while in vivo models reveal dose-dependent systemic blood pressure reduction. These discrepancies may arise from bioavailability differences, tissue-specific sGC expression, or compensatory mechanisms (e.g., neurohormonal activation). Methodological adjustments include:

  • Using organ-specific delivery systems (e.g., inhaled microparticles for pulmonary studies).
  • Incorporating pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic clearance . For example, inhaled this compound increases pulmonary vasodilation without altering mean arterial pressure, highlighting the importance of route-specific administration .

Q. What methodological considerations are critical when comparing this compound with nitric oxide (NO) donors in sGC activation studies?

  • Synergy vs. Competition : this compound and NO donors exhibit synergistic sGC activation in vitro, but in vivo comparisons (e.g., with sodium nitroprusside (SNP)) reveal divergent hemodynamic profiles. This compound induces longer-lasting cGMP elevation and erectile responses in rats, likely due to heme-independent sGC stimulation .
  • Dosage Calibration : Equimolar dosing (nmol/kg) is essential for fair comparisons. SNP produces greater mean arterial pressure (MAP) reduction, while this compound prioritizes sustained cGMP signaling .
  • Endpoint Selection : Focus on tissue-specific outcomes (e.g., erectile response AUC vs. systemic MAP) to avoid conflating localized and systemic effects .

Q. How can researchers optimize pulmonary delivery of this compound to maximize local vascular effects without systemic hypotension?

  • Microparticle Engineering : Use biodegradable carriers (e.g., PLGA nanoparticles) to prolong lung retention and minimize systemic absorption .
  • Dose Titration : Conduct PK studies to identify thresholds for pulmonary efficacy versus systemic exposure.
  • Biomarker Monitoring : Measure cGMP levels in bronchoalveolar lavage fluid and plasma to correlate local vs. systemic activity .

Q. Data Contradiction and Analysis

Q. How should conflicting data on this compound’s thrombotic effects be interpreted?

While this compound inhibits platelet aggregation in vitro, in vivo thrombosis models show variable results depending on the injury model (e.g., chemical vs. mechanical endothelial damage). Researchers must:

  • Contextualize Models : FeCl₃-induced injury triggers oxidative stress, which may alter sGC responsiveness.
  • Control for NO Synergy : Endogenous NO production in vivo may enhance this compound’s anti-thrombotic effects, unlike isolated platelet assays .

属性

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYFUZRYBJBAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180342
Record name BAY-41-8543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256498-66-5
Record name BAY-41-8543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-41-8543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-41-8543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。